molecular formula C20H34ClN7O3 B1680466 N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride CAS No. 138472-18-1

N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride

Cat. No.: B1680466
CAS No.: 138472-18-1
M. Wt: 456.0 g/mol
InChI Key: GVHZRDKDUVIRNY-UHFFFAOYSA-N
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Description

S-9977, also known as stacofylline, is a xanthine derivative with significant pharmacological properties. It is a potent acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This compound has shown promise in enhancing memory and cognitive functions, making it a potential candidate for treating cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-9977 involves several steps, starting from the basic xanthine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of S-9977 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

S-9977 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-9977, each with unique chemical and pharmacological properties .

Scientific Research Applications

Mechanism of Action

S-9977 exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, S-9977 increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is believed to underlie its promnesic (memory-enhancing) and anti-amnesic (preventing memory loss) effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S-9977

S-9977 is unique among xanthine derivatives due to its potent acetylcholinesterase inhibitory activity and its ability to enhance memory and cognitive functions. Unlike caffeine, theophylline, and theobromine, which primarily act as stimulants, S-9977 has specific effects on cholinergic transmission, making it a promising candidate for treating cognitive disorders .

Properties

CAS No.

138472-18-1

Molecular Formula

C20H34ClN7O3

Molecular Weight

456.0 g/mol

IUPAC Name

N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C20H33N7O3.ClH/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4;/h6-14H2,1-5H3;1H

InChI Key

GVHZRDKDUVIRNY-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl

Appearance

Solid powder

138472-18-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

98833-92-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3,7-trimethyl-8-(3-(4-diethylaminocarbonyl-1-piperazinyl)propyl)-3,7-dihydro-(1H)2,6-purinedione
S 9977
S 9977-2
S-9977
S-9977-2
S9977

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride

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